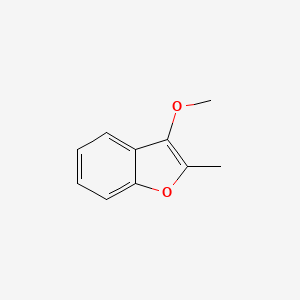
3-Methoxy-2-methylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methylbenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it a compound of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylbenzofuran typically involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. One common method includes the reaction of O-hydroxyphenylacetic acid with a solvent and catalyst to produce benzofuran. This is followed by the addition of trimethyl orthoformate and acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. The process involves high-yield reactions with minimal side products, ensuring the final product has a high HPLC content of more than 97.5% .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans .
Applications De Recherche Scientifique
3-Methoxy-2-methylbenzofuran has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methylbenzofuran involves its interaction with various molecular targets. It can inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- 3-Methylbenzofuran
- 2-Methylbenzofuran
- 3-Methoxybenzofuran
Comparison: 3-Methoxy-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Methylbenzofuran and 2-Methylbenzofuran, the methoxy group at the 3-position enhances its reactivity and biological activity. The presence of both methoxy and methyl groups in this compound provides a unique combination of electronic and steric effects, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-10(11-2)8-5-3-4-6-9(8)12-7/h3-6H,1-2H3 |
Clé InChI |
KKYIDKKQYIJYKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2O1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


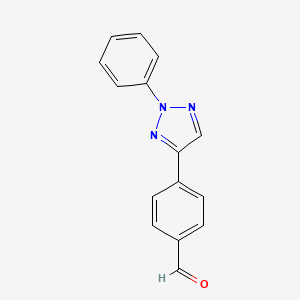
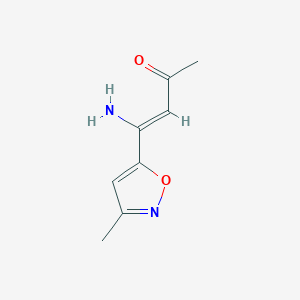
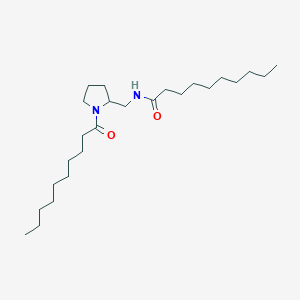

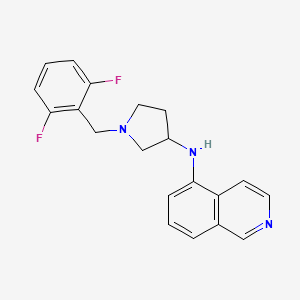
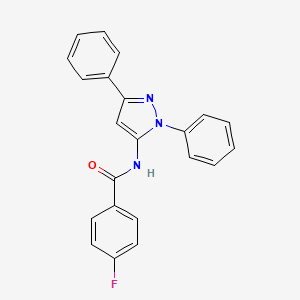

![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)
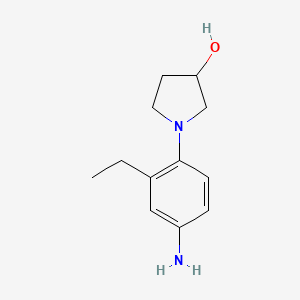

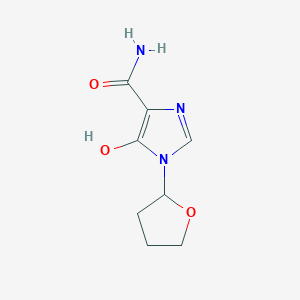
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
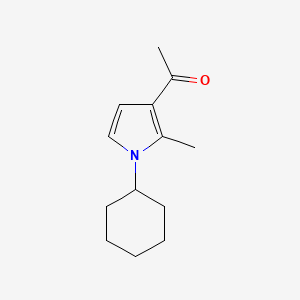
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
